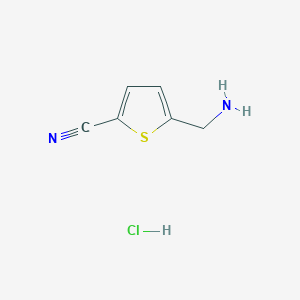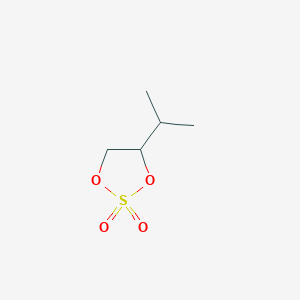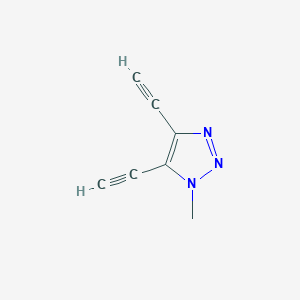
5-(Aminomethyl)thiophene-2-carbonitrile hydrochloride
Overview
Description
Synthesis Analysis 5-(Aminomethyl)thiophene-2-carbonitrile derivatives are synthesized via various methods, including the Gewald synthesis technique, which involves starting materials like ketones, malononitrile, a mild base, and sulfur powder. The intermediate product from this method is further treated to obtain novel compounds with potential pharmacological activities (Puthran et al., 2019). Another approach includes the reaction of malononitrile dimer with hydrazine, leading to derivatives that exhibit smooth reactions with chloroacetyl chloride to form hybrid molecules (Dotsenko et al., 2020).
Molecular Structure Analysis The molecular structure of thiophene derivatives, such as 2-amino-4-(2-naphthyl)thiophene-3-carbonitrile, reveals that the naphthalene and thiophene groups are nearly perpendicular to one another, indicating complex molecular conformations. These structures are studied using NMR and single-crystal X-ray diffraction techniques (Çoruh et al., 2005).
Chemical Reactions and Properties The chemical reactions involving 5-(Aminomethyl)thiophene-2-carbonitrile derivatives include solid-solid phase transformations, where controlled crystallization and milling can influence the transformation rates. Ethanol vapor annealing is also utilized to manipulate the transformation, highlighting the compound's reactivity and stability under different conditions (Li et al., 2007).
Physical Properties Analysis Thiophene derivatives display unique physical properties, including conformational polymorphism, which is the ability to exist in multiple forms based on their molecular structure. These properties are essential for understanding the compound's stability, solubility, and potential applications in materials science and pharmaceuticals (He et al., 2001).
Chemical Properties Analysis Thiophene derivatives exhibit a range of chemical properties, including reactivity towards nucleophiles and electrophiles, ability to undergo cycloaddition reactions, and potential as antimicrobial agents. These chemical properties are pivotal for developing novel compounds with targeted biological activities and for the synthesis of materials with specific functionalities (Krayushkin et al., 1988).
Scientific Research Applications
Electrochromic Properties of Polymer and Copolymer Films :
- A study by Abaci, Ustalar, Yılmaz, & Guney (2016) synthesized new thiophene–furan–thiophene type monomers and investigated the electrochemical, spectroelectrochemical, and morphological properties of their polymer and copolymer films. These films displayed distinct electrochromic properties and are considered candidates for electronic chromic device (ECD) applications.
Antimicrobial Activity of Novel Schiff Bases :
- Puthran et al. (2019) conducted a study where 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile was used to synthesize novel Schiff bases. These bases were screened for their in vitro antimicrobial activity, with several showing excellent activity compared to other derivatives (Puthran, Poojary, Purushotham, Harikrishna, Nayak, & Kamat, 2019).
Solid-State NMR and Electronic Structure Calculations in Pharmaceutical Solids :
- Smith, Xu, & Raftery (2006) analyzed the molecular structure of three polymorphic forms of a related compound, 5-methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarbonitrile, using solid-state NMR and molecular modeling. This study highlights the application of solid-state NMR in determining molecular structures in pharmaceuticals (Smith, Xu, & Raftery, 2006).
Thermochemistry and Conformational Polymorphism in Crystal Systems :
- A study by Yu et al. (2000) explored the thermochemistry and conformational polymorphism of 5-Methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarbonitrile, highlighting the influence of molecular conformation on the physical properties of crystalline materials (Yu, Stephenson, Mitchell, Bunnell, Snorek, Bowyer, Borchardt, & Stowell, 2000).
Synthesis and Application in Organic Chemistry :
- Various studies have focused on the synthesis of derivatives of thiophene carbonitriles and their application in organic chemistry, pharmaceuticals, and material science. Examples include the synthesis of pyrrolobenzo[b]thieno[1,4]diazepines (El-Kashef, Rathelot, Vanelle, & Rault, 2007) and the development of novel Schiff bases with antibacterial activity (Khan, Asiri, Khan, Khan, & Zayed, 2013).
Safety And Hazards
properties
IUPAC Name |
5-(aminomethyl)thiophene-2-carbonitrile;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2S.ClH/c7-3-5-1-2-6(4-8)9-5;/h1-2H,3,7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORXSASOZUVSWPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)C#N)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30619088 | |
| Record name | 5-(Aminomethyl)thiophene-2-carbonitrile--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30619088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Aminomethyl)thiophene-2-carbonitrile hydrochloride | |
CAS RN |
172349-10-9 | |
| Record name | 2-Thiophenecarbonitrile, 5-(aminomethyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=172349-10-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(Aminomethyl)thiophene-2-carbonitrile--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30619088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(aminomethyl)thiophene-2-carbonitrile hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-Amino-2-[4-(tetrazol-1-yl)phenyl]propanoic acid](/img/structure/B68777.png)





![5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1,3,4-oxadiazole-2-thiol](/img/structure/B68790.png)





